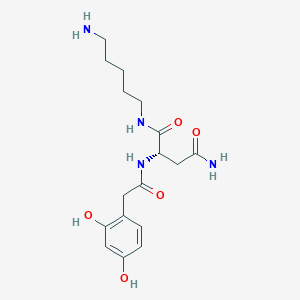

2,4-Dihydroxyphenylacetylasparaginyl cadaverine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

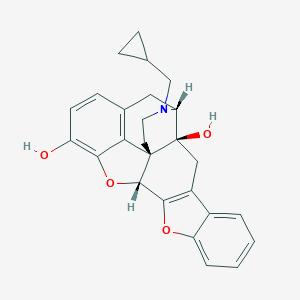

d-Tubocurarine is a toxic benzylisoquinoline alkaloid historically known for its use as an arrow poison by indigenous South Americans . It was first isolated by Harold King in 1935 and was used clinically to induce neuromuscular blockade during surgeries . d-Tubocurarine is a non-depolarizing neuromuscular blocking agent that works by inhibiting acetylcholine activity at the neuromuscular junction .

Preparation Methods

d-Tubocurarine is primarily obtained from the bark of the South American plant Chondrodendron tomentosum . The synthetic preparation of d-Tubocurarine involves several steps, including the extraction of the alkaloid from the plant material, followed by purification processes . Industrial production methods often involve the use of solvents like methanol and ethanol for extraction and purification .

Chemical Reactions Analysis

d-Tubocurarine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of d-Tubocurarine can lead to the formation of quinone derivatives .

Scientific Research Applications

d-Tubocurarine has been extensively studied for its applications in chemistry, biology, medicine, and industry. In medicine, it was historically used as a muscle relaxant during surgeries . In scientific research, d-Tubocurarine is used to study the mechanisms of neuromuscular transmission and the effects of neuromuscular blocking agents . It is also used in pharmacological studies to investigate the interactions of alkaloids with nicotinic acetylcholine receptors .

Mechanism of Action

d-Tubocurarine exerts its neuromuscular blocking effects by inhibiting acetylcholine activity at the post-synaptic nicotinic receptors . It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves . This mechanism distinguishes d-Tubocurarine from other neuromuscular blocking agents and classifies it as a non-depolarizing neuromuscular blocker .

Comparison with Similar Compounds

d-Tubocurarine is often compared with other neuromuscular blocking agents such as rocuronium and cisatracurium . Unlike d-Tubocurarine, these newer agents have shorter durations of action and fewer side effects . Other similar compounds include bisbenzylisoquinoline alkaloids like BBIQA1 and BBIQA2, which have similar affinities to nicotinic acetylcholine receptors but differ in their potencies and mechanisms of action .

Properties

CAS No. |

112111-38-3 |

|---|---|

Molecular Formula |

C17H26N4O5 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1 |

InChI Key |

XAMAJKAMABMMPO-ZDUSSCGKSA-N |

SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |

Synonyms |

2,4-dihydroxyphenylacetylasparaginyl cadaverine DHPAAC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid](/img/structure/B52515.png)

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)